4-ホルミルピリジン-2-カルボニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

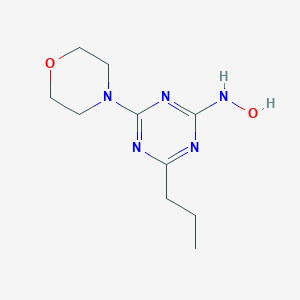

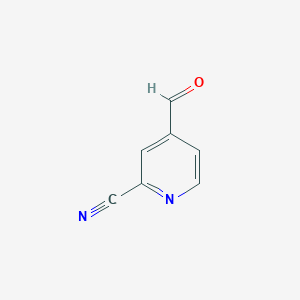

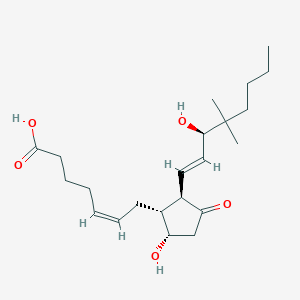

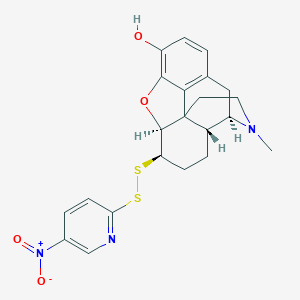

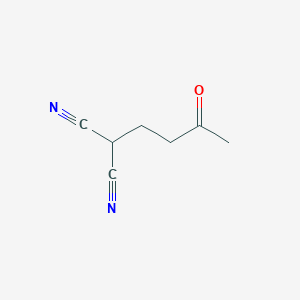

4-Formylpyridine-2-carbonitrile is a chemical compound that is part of the pyridine family, characterized by a pyridine ring which is a six-membered aromatic ring with one nitrogen atom and five carbon atoms. The compound is further modified with a formyl group (an aldehyde functional group) and a carbonitrile group (a nitrile functional group), which are attached at specific positions on the pyridine ring. Although the provided papers do not directly discuss 4-Formylpyridine-2-carbonitrile, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. The first paper discusses an environmentally friendly protocol for synthesizing 2-amino-6-(arylthio)-4-arylpyridine-3,5-dicarbonitrile derivatives. This synthesis involves a three-component condensation of aldehydes, arylthiols, and malononitrile using ZrOCl2·8H2O/NaNH2 as a catalyst in an ionic liquid [bmim]BF4 under ultrasound irradiation at room temperature . This method could potentially be adapted for the synthesis of 4-Formylpyridine-2-carbonitrile by choosing the appropriate aldehyde precursor.

Molecular Structure Analysis

The second paper provides an example of structural analysis through X-ray crystallography, IR, NMR, and electronic spectroscopy for a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . These techniques are crucial for determining the molecular structure and confirming the identity of synthesized compounds. For 4-Formylpyridine-2-carbonitrile, similar analytical methods would be employed to elucidate its structure.

Chemical Reactions Analysis

Pyridine derivatives are known to participate in various chemical reactions due to their reactive sites. The formyl group in 4-Formylpyridine-2-carbonitrile can undergo nucleophilic addition reactions, while the carbonitrile group can be involved in nucleophilic substitution reactions. Although the papers do not discuss the chemical reactions of 4-Formylpyridine-2-carbonitrile specifically, the reactions of similar pyridine derivatives can provide insights into its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their functional groups. The papers describe the use of spectroscopic techniques to investigate the optical properties of the compounds, such as UV-vis absorption and fluorescence spectroscopy . These properties are important for understanding the behavior of the compound under different conditions and can be used to predict the properties of 4-Formylpyridine-2-carbonitrile. The effects of different solvents on the emission spectra of these compounds are also discussed, which is relevant for understanding the solubility and reactivity of 4-Formylpyridine-2-carbonitrile in various environments .

科学的研究の応用

ケミカルバイオロジー

「4-ホルミルピリジン-2-カルボニトリル」は、ケミカルバイオロジーの分野で使用されます。 これは、より複雑な分子の合成におけるビルディングブロックとして頻繁に使用されます .

タンパク質分解促進剤のビルディングブロック

タンパク質分解の分野において、「4-ホルミルピリジン-2-カルボニトリル」はビルディングブロックとして使用されます。 タンパク質分解促進剤は、特定のタンパク質の分解を誘導する薬剤のクラスであり、標的タンパク質が過剰発現している疾患の治療に役立つ可能性があります .

創薬

「4-ホルミルピリジン-2-カルボニトリル」は、創薬における潜在的な役割について研究されてきました。 臨床試験では、神経疾患の治療において有望な結果が示されています.

フッ素化化合物の合成

「4-ホルミルピリジン-2-カルボニトリル」は、"3,5-ジフルオロ-4-ホルミルピリジン-2-カルボニトリル"などのフッ素化化合物の合成に使用できます . フッ素化化合物は、フッ素のユニークな特性により、医薬品や農薬において幅広い用途を持っています。

特性

IUPAC Name |

4-formylpyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O/c8-4-7-3-6(5-10)1-2-9-7/h1-3,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJMFFPLHLWYJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376640 |

Source

|

| Record name | 4-formylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131747-70-1 |

Source

|

| Record name | 4-Formyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-formylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B154076.png)